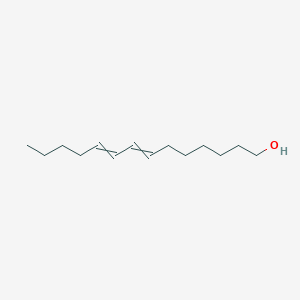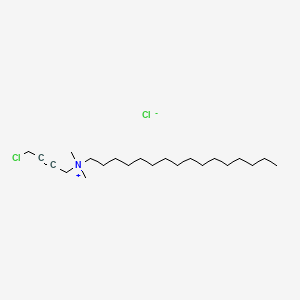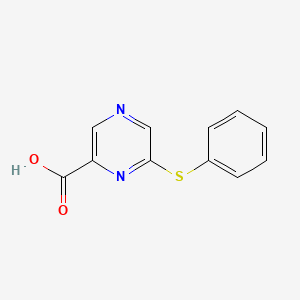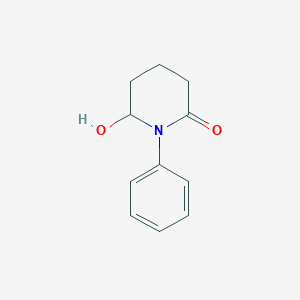
6-Hydroxy-1-phenylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1-phenylpiperidin-2-one is a piperidine derivative with significant importance in various scientific fields. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis . This compound, characterized by a hydroxyl group at the 6th position and a phenyl group at the 1st position of the piperidin-2-one ring, exhibits unique chemical properties that make it valuable for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often involve the use of solvents like methanol or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-1-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include secondary alcohols.
- Substitution products vary depending on the electrophile used .
Aplicaciones Científicas De Investigación
6-Hydroxy-1-phenylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1-phenylpiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidin-2-one: Lacks the hydroxyl and phenyl groups, making it less reactive.
Phenylpiperidine: Contains a phenyl group but lacks the hydroxyl group at the 6th position.
Uniqueness: 6-Hydroxy-1-phenylpiperidin-2-one is unique due to the presence of both hydroxyl and phenyl groups, which enhance its reactivity and potential for diverse applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
67691-66-1 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
6-hydroxy-1-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8H2 |
Clave InChI |
CNFZMFHINVFBMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C(=O)C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


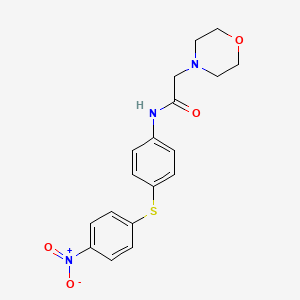
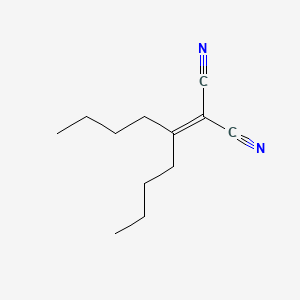
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
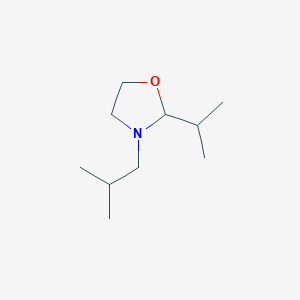
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
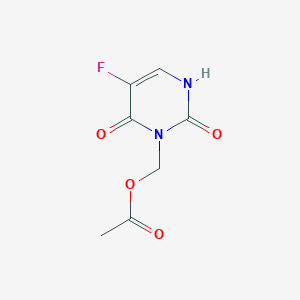

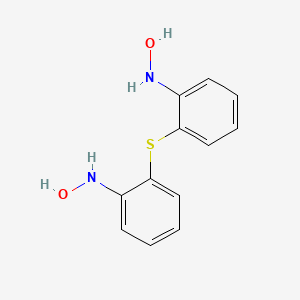
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
